molecular formula C17H16N4O3 B2744459 5-cyclopropyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide CAS No. 1396710-58-9

5-cyclopropyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2744459
CAS No.: 1396710-58-9
M. Wt: 324.34
InChI Key: ZVZKKVISTMPANY-UHFFFAOYSA-N
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Description

“5-cyclopropyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropyl group, an isoxazole ring, and a dihydrophthalazine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. Cycloalkanes like the cyclopropyl group are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The isoxazole ring is a five-membered heterocyclic moiety . The dihydrophthalazine ring is a bicyclic structure with one nitrogen atom .

Scientific Research Applications

Antitumor Applications

Isoxazole derivatives have been extensively studied for their antitumor properties. For instance, the synthesis and chemistry of imidazotetrazines, which are related to isoxazole carboxamides, have shown broad-spectrum antitumor activity. These compounds have demonstrated curative activity against leukemia in models, suggesting their potential as prodrug modifications for antitumor treatments (Stevens et al., 1984).

Synthesis Routes for Drug Development

New synthetic pathways to develop drugs involving isoxazole derivatives have been explored, providing a basis for the creation of novel therapeutic agents. For example, a study detailed new routes to the antitumor drug temozolomide, showcasing the versatility of isoxazole derivatives in drug synthesis (Wang et al., 1997).

Chemical Synthesis and Organic Chemistry Applications

Isoxazole derivatives serve as key intermediates in organic synthesis, facilitating the creation of complex molecules. Research has demonstrated convenient access to variously substituted spiro[cyclopropane-1,4′-oxazoline]s, highlighting the application of isoxazole derivatives in synthesizing spirocyclopropanated compounds with potential in various chemical industries (Dalai et al., 2008).

Antimicrobial Activity

Isoxazole derivatives have been investigated for their antimicrobial properties. Synthesis and characterization of novel compounds have led to the discovery of derivatives with significant antimicrobial activity, underscoring the potential of isoxazole compounds in addressing drug-resistant microbial infections (Devarasetty et al., 2019).

Agriculture and Herbicidal Activity

In agriculture, isoxazole derivatives have been synthesized and shown to exhibit herbicidal activity. Such compounds provide new leads for the development of herbicides, offering effective solutions for weed management in crop production (Hamper et al., 1995).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Some related compounds are classified as combustible and toxic , but without specific data on this compound, it’s difficult to provide a detailed safety analysis.

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

5-cyclopropyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-21-17(23)12-5-3-2-4-11(12)14(19-21)9-18-16(22)13-8-15(24-20-13)10-6-7-10/h2-5,8,10H,6-7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZKKVISTMPANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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